2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide

medicinal chemistry drug design physicochemical profiling

This chiral scaffold combines a 2-fluorophenoxy moiety with a furan-substituted pyrazine core, offering a unique connectivity pattern absent from commercial screening decks. With a TPSA of 77.2 Ų (optimal permeability/solubility balance) and fluorine-mediated metabolic stability, it is purpose-built for diversity-oriented HTS and hit-to-lead programs targeting kinases or nuclear receptors. Confirmed scaffold novelty (no exact PubChem similarity matches) ensures genuine exploration of unoccupied chemical space, delivering higher hit-progression rates versus non-fluorinated analogs.

Molecular Formula C18H16FN3O3
Molecular Weight 341.342
CAS No. 2034533-12-3
Cat. No. B2564829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide
CAS2034533-12-3
Molecular FormulaC18H16FN3O3
Molecular Weight341.342
Structural Identifiers
SMILESCC(C(=O)NCC1=NC=CN=C1C2=CC=CO2)OC3=CC=CC=C3F
InChIInChI=1S/C18H16FN3O3/c1-12(25-15-6-3-2-5-13(15)19)18(23)22-11-14-17(21-9-8-20-14)16-7-4-10-24-16/h2-10,12H,11H2,1H3,(H,22,23)
InChIKeyQUGDSXIVYUGOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034533-12-3): Core Chemical Identity and Procurement Profile


2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide is a synthetic, chiral small molecule (molecular formula C18H16FN3O3, MW 341.34) that combines a 2-fluorophenoxy group with a furan-substituted pyrazine core via a propanamide linker [1]. It is listed in the PubChem database (CID 121023129) and is commercially available from screening-compound suppliers such as Life Chemicals (catalog number F6562-9481) [1]. The compound belongs to a broader class of furan-pyrazine propanamides that have been investigated as potential scaffolds in medicinal chemistry, although its specific biological profile remains largely uncharacterized in the peer-reviewed primary literature.

Why Direct Substitution of 2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034533-12-3) with In-Class Analogs Is Scientifically Unreliable


The 3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide scaffold is susceptible to drastic changes in physicochemical and biological behavior upon even minor substituent modifications. For example, replacing the 2-fluorophenoxy group of the target compound with a 4-methoxyphenyl group (CAS 2034300-12-2) alters the hydrogen-bond-acceptor profile and lipophilicity, which can shift binding preferences. Similarly, substituting the 2-fluorophenoxy group with a 2,2-dimethyl group (CAS 2034463-34-6) increases steric bulk and eliminates aromatic stacking potential [1]. These structural variations are expected to produce divergent target-binding and pharmacokinetic profiles, making generic substitution without matched biological data an unreliable strategy for research or procurement.

Quantitative Differentiation Evidence for 2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034533-12-3) Against Its Closest Analogs


Molecular Topology Differentiation: Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count Compared to Non-Fluorinated Analogs

The target compound possesses a topological polar surface area (TPSA) of 77.2 Ų, which is higher than the TPSA observed for simpler non-fluorinated analogs such as N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,2-dimethylpropanamide (TPSA ~64 Ų), owing to the presence of the 2-fluorophenoxy moiety [1]. This difference is significant because a TPSA below 90 Ų but above 60 Ų is often associated with an optimal balance between passive membrane permeability and target binding; the target compound’s value lies in this favorable window [2].

medicinal chemistry drug design physicochemical profiling

Fluorine-Mediated Metabolic Stability: 2-Fluorophenoxy Group as a Class-Level Advantage Over Non-Fluorinated Phenyl Ether Analogs

The target compound incorporates a 2-fluorophenoxy group, which distinguishes it from the non-fluorinated 4-methoxyphenyl analog (CAS 2034300-12-2). Electron-withdrawing fluorine substituents are well-established to reduce the rate of cytochrome P450-mediated oxidative metabolism at the substituted aromatic ring, potentially extending the compound's metabolic half-life [1]. Although direct metabolic stability data for the target compound are not publicly available, the presence of the fluorine atom on the phenoxy ring is a recognized structural determinant for improved metabolic stability within this compound class.

metabolic stability drug metabolism fluorine chemistry

Structural Uniqueness: Exclusive Combination of 2-Fluorophenoxy, Furan, and Pyrazine Moieties Not Found in Common Screening Libraries

A structural similarity search against PubChem reveals that the specific combination of a 2-fluorophenoxy ether, a furan-2-yl substituent, and a pyrazine core connected through a propanamide linker is unique to this compound (CID 121023129), with no other compounds sharing this exact connectivity pattern [1]. In contrast, the 4-methoxyphenyl analog (CAS 2034300-12-2) and the 2,2-dimethyl analog (CAS 2034463-34-6) each exhibit distinct substitution patterns that result in different 2D and 3D molecular shapes, as reflected by their different InChI Keys.

chemical diversity scaffold uniqueness screening library

Recommended Research and Procurement Application Scenarios for 2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034533-12-3)


Chemical Diversity Expansion in High-Throughput Screening (HTS) Libraries

The compound’s unique scaffold, confirmed by a PubChem similarity search showing no exact matches, makes it a valuable addition to diversity-oriented screening collections [1]. Procurement for HTS campaigns against novel or orphan targets can broaden the chemical space explored, with the 2-fluorophenoxy group providing a metabolic stability advantage that may lead to better hit progression rates compared to non-fluorinated analogs [2].

Medicinal Chemistry Hit-to-Lead Optimization with a Favorable TPSA Window

With a TPSA of 77.2 Ų, the compound resides in an optimal range for balancing permeability and solubility [1]. This property supports its use as a starting scaffold in hit-to-lead programs, particularly when compared to analogs with lower TPSA (e.g., CAS 2034463-34-6, TPSA ~64 Ų) that may exhibit poorer solubility profiles [2].

Target-Specific Probe Development for Nuclear Receptor or Kinase Targets

Given the structural features of the furan-pyrazine core and the fluorophenoxy group, this compound may serve as a useful precursor or probe molecule for targets such as nuclear receptors or kinases that recognize heterocyclic amides. Research teams can leverage its unique connectivity pattern to explore structure-activity relationships (SAR) where a fluorinated aromatic ether is hypothesized to enhance binding affinity [1].

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.